molecular formula C8H7F3O2 B152197 4-(Trifluoromethoxy)benzyl alcohol CAS No. 1736-74-9

4-(Trifluoromethoxy)benzyl alcohol

Cat. No. B152197
Key on ui cas rn: 1736-74-9
M. Wt: 192.13 g/mol
InChI Key: ZLSOZAOCYJDPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06462242B1

Procedure details

8.55 g of 4-trifluoromethoxybenzaldehyde, 0.63 g of bis(triphenylphosphine) palladium dichloride and 6.12 g of sodium formate were placed in a flask fitted with a reflux condenser, 45 ml of DMF were added and the mixture was stirred and heated at 110° C. The course of the reaction was monitored by means of GC. After conversion was complete (GC monitoring), the reaction mixture was allowed to cool to 21° C. and the catalyst was separated off by filtration through silica gel. The filter was rinsed with methyl tert-butyl ether and the filtrate washed with 3×100 ml of water in order to remove the DMF. This gave 6.0 g (69% of theory) of 4-trifluoromethoxybenzyl alcohol.
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine) palladium dichloride
Quantity
0.63 g
Type
catalyst
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1.C([O-])=O.[Na+]>[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN(C=O)C>[F:1][C:2]([F:12])([F:13])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
8.55 g
Type
reactant
Smiles
FC(OC1=CC=C(C=O)C=C1)(F)F
Name
Quantity
6.12 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
bis(triphenylphosphine) palladium dichloride
Quantity
0.63 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 21° C.
CUSTOM
Type
CUSTOM
Details
the catalyst was separated off by filtration through silica gel
WASH
Type
WASH
Details
The filter was rinsed with methyl tert-butyl ether
WASH
Type
WASH
Details
the filtrate washed with 3×100 ml of water in order
CUSTOM
Type
CUSTOM
Details
to remove the DMF

Outcomes

Product
Name
Type
Smiles
FC(OC1=CC=C(CO)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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